Fmoc-peg7-CH2cooh
Description
Fmoc-NH-PEG7-CH2COOH is a polyethylene glycol (PEG)-based bifunctional linker containing an Fmoc-protected amine group and a terminal carboxylic acid. This compound is part of a broader class of PEG derivatives widely used in bioconjugation, drug delivery, and materials science due to their solubility-enhancing and spacer properties. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amine, enabling selective deprotection for downstream chemical modifications. The PEG7 chain (7 ethylene glycol units) provides flexibility and hydrophilicity, while the terminal carboxylic acid facilitates conjugation with amines via carbodiimide chemistry.
These derivatives are critical in antibody-drug conjugates (ADCs), nanoparticle functionalization, and peptide synthesis .
Properties
Molecular Formula |
C31H43NO11 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34) |
InChI Key |
KHCPJBPPFACKPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-peg7-CH2cooh typically involves the reaction of fluorenylmethyloxycarbonyl chloride with a polyethylene glycol derivative that has a terminal hydroxyl group. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-peg7-CH2cooh can undergo oxidation reactions, particularly at the terminal carboxylic acid group, to form corresponding carboxylate anions.
Reduction: The compound can be reduced to form alcohol derivatives, although this is less common.
Substitution: The Fmoc group can be removed under basic conditions, such as with piperidine, to yield a free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Piperidine is commonly used for deprotecting the Fmoc group.
Major Products:
Oxidation: Carboxylate anions.
Reduction: Alcohol derivatives.
Substitution: Free amine and subsequent amide bond formation products.
Scientific Research Applications
Peptide Synthesis
The Fmoc group serves as a protective moiety during solid-phase peptide synthesis. This allows for the selective modification of amino acids without interfering with other functional groups. The incorporation of the PEG spacer improves the solubility and stability of synthesized peptides, which is crucial for their functionality in therapeutic applications. Studies have shown that the use of Fmoc-peg7-CH2cooh can enhance the purity and yield of complex peptides .
Drug Delivery Systems
This compound plays a critical role in drug delivery by improving the pharmacokinetics and bioavailability of therapeutic agents. Its PEG component enhances solubility in aqueous environments, facilitating the transport of drugs across biological membranes. This property is particularly beneficial for poorly soluble drugs, allowing for targeted delivery to specific tissues . Research indicates that formulations incorporating this compound exhibit improved stability and efficacy compared to traditional drug delivery systems .
Bioconjugation
In bioconjugation processes, this compound acts as an effective linker to attach biomolecules such as proteins or antibodies to surfaces or other molecules. This enhances their functionality in drug delivery systems and diagnostic applications. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, facilitating the creation of complex biomolecular constructs .
Tissue Engineering
The compound is valuable in developing hydrogels that serve as scaffolds for tissue engineering applications. These hydrogels support cell growth and differentiation, which are essential for regenerative medicine. The biocompatibility of this compound makes it suitable for various biomedical applications .
Advanced Materials Development
This compound is also utilized in the development of advanced materials such as nanocarriers and hydrogels for industrial applications. Its properties allow researchers to create materials that can be tailored for specific functionalities, enhancing their performance in various contexts .
Case Studies
Case Study 1: Enhanced Drug Delivery
In a study focusing on the pharmacokinetics of a poorly soluble anticancer drug, researchers incorporated this compound into the formulation. The results demonstrated a significant increase in bioavailability and targeted delivery to tumor sites compared to conventional formulations, showcasing its potential in cancer therapy .
Case Study 2: Peptide Stability Improvement
A systematic study investigated the stability of various peptide analogs modified with this compound. The findings revealed that peptides with this modification showed enhanced resistance to enzymatic degradation in serum compared to unmodified counterparts, indicating its utility in developing stable therapeutic peptides .
Mechanism of Action
The mechanism of action of Fmoc-peg7-CH2cooh primarily involves its role as a linker and protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under basic conditions. The PEG spacer provides flexibility and solubility, while the terminal carboxylic acid group allows for further functionalization and conjugation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Fmoc-NH-PEG7-CH2COOH with structurally related PEG derivatives, emphasizing differences in PEG chain length, terminal functional groups, molecular weight, and applications.
Key Observations:
PEG Chain Length and Molecular Weight :
- Increasing PEG units (n) correlate with higher molecular weight and enhanced solubility. For example, Fmoc-NH-PEG2-CH2COOH (n=2, MW 385.41) vs. Fmoc-NH-PEG12-CH2CH2COOH (n=12, MW 839.96) .
- Longer chains (e.g., PEG7–PEG12) reduce steric hindrance in bioconjugation, improving binding efficiency in ADCs .
Terminal Functional Groups :
- CH2COOH (acetic acid) vs. CH2CH2COOH (propionic acid): The latter provides an additional methylene group, enhancing linker flexibility and reaction kinetics .
Applications: Shorter PEG chains (n=1–5) are preferred for compact conjugates (e.g., peptide-drug conjugates), while longer chains (n=7–12) are ideal for nanoparticle coatings and sustained-release systems .
Research Findings and Trends
Drug Delivery Optimization: Fmoc-NH-PEG7-CH2CH2COOH (n=7) balances solubility and steric effects, making it suitable for encapsulating hydrophobic drugs in micelles . In contrast, Fmoc-NH-PEG12-CH2CH2COOH (n=12) extends circulation half-life but may increase immunogenicity .
Bioconjugation Efficiency :
- Studies on Fmoc-NH-PEG4-CH2CH2COOH (n=4) demonstrate a 30% higher conjugation yield compared to shorter PEG2 derivatives due to reduced steric interference .
Thermal and Chemical Stability :
- All Fmoc-PEG-COOH derivatives are stable at -20°C, but longer PEG chains (n≥7) exhibit lower thermal degradation rates under oxidative conditions .
Biological Activity
Fmoc-peg7-CH2cooh, or Fluorenylmethyloxycarbonyl polyethylene glycol with a seven-unit chain and a carboxylic acid functional group, is a significant compound in peptide synthesis and drug delivery systems. Its unique structure allows it to exhibit notable biological activities, particularly in enhancing the solubility and stability of therapeutic peptides, which is essential for improving their pharmacokinetic properties.
Structure and Properties
Chemical Structure : this compound consists of three main components:
- Fmoc Group : This protective group is crucial for solid-phase peptide synthesis (SPPS), allowing for selective modifications without interfering with other functional groups.
- Polyethylene Glycol (PEG) : The seven-unit PEG chain enhances solubility and stability, making the compound suitable for various biological applications.
- Carboxylic Acid Functional Group : This group contributes to the compound's reactivity and interaction with biological molecules.
This compound functions primarily by modifying peptides and proteins. It enhances the solubility of poorly soluble drugs, improves their bioavailability, and facilitates targeted delivery to specific tissues. The biocompatibility of this compound makes it particularly suitable for applications in tissue engineering and regenerative medicine.
Applications in Research
The following table summarizes key applications of this compound in biological research:
| Application | Description |
|---|---|
| Peptide Synthesis | Utilized as a linker in SPPS to create various peptide analogs with improved properties. |
| Drug Delivery Systems | Enhances the transport of drugs across biological membranes, improving therapeutic efficacy. |
| Tissue Engineering | Its biocompatibility allows for incorporation into scaffolds for regenerative medicine applications. |
| Stability Improvement | Increases the metabolic stability of peptides, prolonging their half-life in biological systems. |
Case Studies
- CXCR4 Modulators : A study demonstrated that this compound was used to synthesize dimeric peptides that acted as modulators for the CXCR4 receptor. These peptides exhibited significant biological activity, including both agonistic and antagonistic effects on cell migration mediated by CXCR4 signaling pathways .
- A20FMDV2 Peptide Analogues : Research involving PEGylated A20FMDV2 analogues revealed that the incorporation of this compound improved pharmacokinetic characteristics, enhancing tumor retention while minimizing washout from non-target tissues. This study highlighted the importance of PEG chain length and positioning in optimizing peptide stability and targeting efficacy .
- Biocompatibility Studies : Investigations into the biocompatibility of this compound indicated its suitability for use in tissue engineering applications, where it was shown to support cell adhesion and proliferation on modified surfaces .
Research Findings
Recent studies have focused on understanding how modifications using this compound affect peptide stability and activity. Key findings include:
- Enhanced solubility leads to improved bioavailability of therapeutic peptides.
- The compound facilitates targeted delivery, which is critical in cancer therapy.
- Modifications can significantly alter the pharmacokinetic properties of drug candidates, making them more effective in vivo.
Q & A
Q. What are the critical structural and functional characteristics of Fmoc-PEG7-CH2COOH that influence its use in bioconjugation?
- Methodological Answer : this compound consists of three key components:
- Fmoc group : A fluorenylmethyloxycarbonyl protecting group that prevents undesired side reactions during solid-phase synthesis. Its removal requires basic conditions (e.g., piperidine) .
- PEG7 spacer : A 7-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility. Its length balances flexibility and stability in aqueous environments .
- Carboxylic acid group : Enables covalent conjugation to primary amines (e.g., lysine residues) via carbodiimide-mediated coupling (e.g., EDC/NHS activation).
Analytical validation: Confirm purity (>95%) using reverse-phase HPLC and structural integrity via H NMR (e.g., characteristic PEG backbone peaks at δ 3.5–3.7 ppm and Fmoc aromatic signals at δ 7.3–7.8 ppm) .
Q. How can researchers optimize the synthesis of this compound to minimize side products?
- Methodological Answer :
- Step 1 : Use anhydrous conditions for Fmoc-PEG7-amine activation to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1).
- Step 2 : Introduce the CH2COOH moiety using succinic anhydride in DMF with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Step 3 : Purify via flash chromatography (gradient elution with dichloromethane/methanol) to remove unreacted PEG and byproducts.
Key metrics: Yield >80%, purity >95% (HPLC). Adjust molar ratios (e.g., 1:1.2 PEG:succinic anhydride) to reduce dimerization .
Advanced Research Questions
Q. What experimental strategies can address contradictions in reported conjugation efficiencies of this compound with protein targets?
- Methodological Answer : Hypothesis testing framework (PICOT):
- Population : this compound and lysozyme (model protein).
- Intervention : Compare carbodiimide (EDC/NHS) vs. acyl chloride activation methods.
- Comparison : Conjugation efficiency quantified via MALDI-TOF MS.
- Outcome : Optimal molar ratio (e.g., 5:1 PEG:protein) and pH (5.0–6.0 for EDC).
- Time : Reaction monitored at 0, 2, 4, and 24 hours.
Troubleshooting: If efficiency <50%, test pre-activation of PEG (30 min pre-incubation with EDC/NHS) or alternative buffers (MES vs. phosphate) .
Q. How does the stability of this compound vary under physiological conditions, and what analytical methods validate its degradation profile?
- Methodological Answer :
- Experimental design :
Incubate the compound in PBS (pH 7.4, 37°C) and simulate lysosomal conditions (pH 5.0, cathepsin B).
Sample aliquots at 0, 12, 24, and 48 hours.
- Analytical workflow :
- HPLC-MS : Detect PEG chain cleavage or Fmoc deprotection.
- Fluorescence spectroscopy : Track Fmoc release (ex/em 290/315 nm).
Data interpretation: Degradation >20% at 24 hours suggests instability; consider modifying PEG length or adding stabilizers (e.g., trehalose) .
Q. What computational and experimental approaches are synergistic for predicting this compound’s behavior in vivo?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Model PEG chain flexibility and hydration in aqueous environments (GROMACS/AMBER).
- In vitro assays : Measure critical micelle concentration (CMC) via pyrene fluorescence to assess self-assembly propensity.
- In vivo correlation : Administer C-labeled PEG7-CH2COOH in murine models; quantify biodistribution via scintillation counting.
Validation: Compare simulation-predicted CMC (±10%) with experimental results .
Key Considerations for Experimental Design
- Ethical and Safety Compliance : Follow institutional guidelines for handling reactive intermediates (e.g., EDC) and dispose of waste via approved chemical protocols .
- Literature Review : Use PubMed and SciFinder to identify conflicting data (e.g., PEG hydrolysis rates) and design replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
